3-acetyl-7-methyl-2H-chromen-2-one
Overview
Description
3-acetyl-7-methyl-2H-chromen-2-one: is a chemical compound belonging to the class of coumarins, which are benzopyran derivatives. This compound is known for its distinct structure, which includes an acetyl group at the third position and a methyl group at the seventh position on the chromen-2-one core. Coumarins are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
It’s known that coumarin-based compounds, which include 3-acetyl-7-methyl-2h-chromen-2-one, have a wide spectrum of biological activity . They are used in medical practice as antioxidants , antimicrobial, antiviral, and antitumor preparations .
Mode of Action
It’s known that coumarin-based compounds inhibit the synthesis of vitamin k, a key component in blood clotting . A related compound, the prescription drug anticoagulant warfarin, is used to inhibit the formation of blood clots, deep vein thrombosis, and pulmonary embolism .
Biochemical Pathways
It’s known that coumarin-based compounds affect various biochemical pathways due to their wide spectrum of biological activity .
Pharmacokinetics
The pharmacokinetics of coumarin-based compounds are generally well-studied due to their use in medical practice .
Result of Action
It’s known that coumarin-based compounds have a wide spectrum of biological activity, including antioxidant , antimicrobial, antiviral, and antitumor effects .
Action Environment
It’s known that the efficacy and stability of coumarin-based compounds can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
3-acetyl-7-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with azanucleophilic reagents, leading to the formation of new compounds through recyclization of the lactone fragment . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial activities, which suggests its potential in influencing cellular processes related to infection and immunity . Additionally, its role in phase transitions in lipid membranes indicates its impact on cellular structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound’s interaction with azanucleophilic reagents results in the formation of new molecular structures, highlighting its ability to participate in complex biochemical reactions . These interactions are essential for understanding its therapeutic potential and molecular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products can also have significant biological effects . Understanding these temporal effects is crucial for its application in research and potential therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. For instance, coumarin derivatives, including this compound, have been shown to be hepatotoxic in rodents at high doses . These dosage effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds. For example, its interaction with azanucleophilic reagents leads to the formation of new molecular structures, indicating its role in complex metabolic pathways . Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its role in phase transitions in lipid membranes suggests its localization in membrane structures . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid or zinc chloride. The reaction is typically carried out under reflux conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-acetyl-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: 3-acetyl-7-methyl-2H-chromen-2-one is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been investigated for its potential use in treating various diseases, including cancer, infectious diseases, and inflammatory conditions .
Industry: this compound is used in the production of dyes, optical brighteners, and other industrial chemicals. Its fluorescence properties make it valuable in the development of fluorescent probes and sensors .
Comparison with Similar Compounds
- 3-acetoacetyl-2H-chromen-2-one
- 7-hydroxy-4-methylcoumarin
- 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
- 7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
Comparison: Compared to similar compounds, 3-acetyl-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the acetyl group at the third position enhances its reactivity in certain chemical reactions, while the methyl group at the seventh position influences its biological activity. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-acetyl-7-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNWFAJPPGJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174137 | |
Record name | Coumarin, 3-acetyl-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20280-93-7 | |
Record name | Coumarin, 3-acetyl-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 3-acetyl-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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